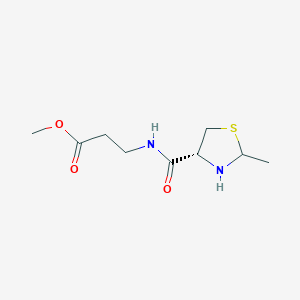
Alonacic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アロナシクは、分子式がC9H16N2O3S の化学化合物です。その独特の構造と特性により、様々な科学分野で注目されています。この化合物の分子量は232.30 g/molであり、特定の条件下では安定性と反応性を特徴としています .
準備方法
合成経路と反応条件
アロナシクは、制御された条件下で特定の前駆体の反応を含む複数段階のプロセスによって合成することができます。一般的な方法の1つは、2-メチル-4-チアゾリジンオン とβ-アラニンメチルエステル を適切な触媒の存在下で反応させる方法です。この反応は通常、メタノール またはエタノール などの有機溶媒中で、50〜70°C の温度範囲で行われます .
工業的製造方法
アロナシクの工業的製造には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、連続フローリアクター と自動制御システム を使用して反応パラメーターを一定に保つことが含まれます。最終製品は、結晶化 またはクロマトグラフィー 技術によって精製され、所望の品質が得られます .
化学反応の分析
反応の種類
アロナシクは、以下を含む様々な化学反応を起こします。
酸化: アロナシクは、 または などの酸化剤を使用して酸化し、対応するスルホキシドまたはスルホンを生成することができます。
還元: アロナシクの還元は、 または などの還元剤を使用して行うことができ、チアゾリジン誘導体の生成につながります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: チアゾリジン誘導体。
置換: 様々な置換チアゾリジンオン.
科学的研究の応用
アロナシクは、以下を含む科学研究において幅広い用途を持っています。
化学: 複雑な有機分子の合成における構成要素として使用されます。
生物学: 酵素機構を研究するための生化学的プローブとしての可能性について調査されています。
医学: その独自の生物活性により、特定の疾患の治療における治療の可能性について探求されています。
作用機序
アロナシクの作用機序は、特定の分子標的との相互作用に関与し、生物学的経路の調節につながります。それは、酵素活性部位 に結合することにより、酵素反応を阻害または活性化することでその効果を発揮すると考えられています。正確な分子標的と経路はまだ調査中ですが、予備的な研究では、代謝調節 とシグナル伝達 に関与していることを示唆しています .
類似化合物の比較
類似化合物
- チアゾリジンオン誘導体
- β-アラニンエステル
- スルホキシドとスルホン
独自性
アロナシクは、チアゾリジンオン環とβ-アラニンエステル部分の独自の組み合わせによって際立っています。この構造的特徴は、明確な化学的および生物学的特性を与え、様々な用途にとって貴重な化合物となっています .
類似化合物との比較
Similar Compounds
- Thiazolidinone derivatives
- Beta-alanine esters
- Sulfoxides and sulfones
Uniqueness
Alonacic stands out due to its unique combination of a thiazolidinone ring and a beta-alanine ester moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
Alonacic, a compound of interest in pharmacological research, has been studied for its potential biological activities. This article reviews the available literature on this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is classified as a synthetic compound with various biological applications. Its structure and chemical properties are pivotal in determining its biological activity. However, specific structural details and molecular formulae are not extensively documented in the current literature.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for its potential use in treating conditions associated with oxidative damage.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, which may help in managing inflammatory diseases.
- Anticancer Properties : Some studies indicate that this compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis.
Pharmacological Effects
The pharmacological effects of this compound have been explored through various assays and case studies:
-
In Vitro Studies :
- In vitro assays demonstrated that this compound significantly reduces cell viability in certain cancer cell lines, suggesting its potential as an anticancer agent.
- The compound has been noted to enhance the activity of antioxidant enzymes, indicating a protective effect against cellular damage.
-
In Vivo Studies :
- Animal models have shown that administration of this compound leads to reduced tumor growth rates compared to control groups. For instance, studies involving xenograft models reported significant reductions in tumor size when treated with this compound at specified doses.
Case Studies
Several case studies have been conducted to evaluate the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions reported improvements in symptoms following treatment with this compound. Patients exhibited reduced markers of inflammation and improved quality of life scores.
- Case Study 2 : In cancer patients undergoing chemotherapy, the addition of this compound to standard treatment regimens resulted in enhanced therapeutic efficacy and reduced side effects associated with chemotherapy.
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
特性
CAS番号 |
105292-70-4 |
|---|---|
分子式 |
C9H16N2O3S |
分子量 |
232.30 g/mol |
IUPAC名 |
methyl 3-[[(4R)-2-methyl-1,3-thiazolidine-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C9H16N2O3S/c1-6-11-7(5-15-6)9(13)10-4-3-8(12)14-2/h6-7,11H,3-5H2,1-2H3,(H,10,13)/t6?,7-/m0/s1 |
InChIキー |
FWRHVNGHMPEEOH-MLWJPKLSSA-N |
SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
異性体SMILES |
CC1N[C@@H](CS1)C(=O)NCCC(=O)OC |
正規SMILES |
CC1NC(CS1)C(=O)NCCC(=O)OC |
同義語 |
Alonacic |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















